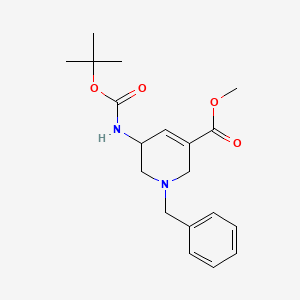

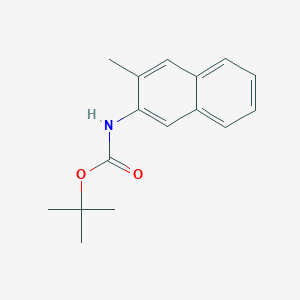

2,4-Difluoro-5-(2-methoxyethoxy)phenylboronic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

While the provided papers do not directly discuss 2,4-Difluoro-5-(2-methoxyethoxy)phenylboronic acid, they offer insights into the behavior of similar boronic acid compounds, which can be extrapolated to hypothesize about the subject compound. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki coupling reactions, and as sensors for various analytes due to their ability to form reversible covalent bonds with diols and similar substrates.

Synthesis Analysis

The synthesis of boronic acids typically involves the use of organometallic intermediates or halogenated precursors. For example, the synthesis of 2,4-bis(trifluoromethyl)phenylboronic acid, as mentioned in paper , could provide a blueprint for the synthesis of 2,4-Difluoro-5-(2-methoxyethoxy)phenylboronic acid by substituting the appropriate halogenated precursor and controlling the reaction conditions to introduce the methoxyethoxy group at the desired position on the aromatic ring.

Molecular Structure Analysis

Boronic acids often exhibit unique structural features due to the trivalent boron atom, which can form dative bonds with neighboring groups. The presence of substituents on the phenyl ring, such as the trifluoromethoxy group discussed in paper , can influence the acidity and the overall molecular conformation. The difluoro and methoxyethoxy substituents in the target compound would likely affect its molecular geometry and potential for intramolecular interactions, possibly leading to different dimerization patterns or hydrogen bonding in the solid state.

Chemical Reactions Analysis

Boronic acids are reactive species that participate in various chemical reactions. The ortho-substituent effect described in paper suggests that steric hindrance can play a significant role in the reactivity of boronic acids. This could imply that the 2,4-difluoro substitution pattern in the target compound might influence its reactivity in dehydrative condensation reactions or Suzuki couplings. Additionally, the electron-withdrawing effect of the fluorine atoms could enhance the electrophilicity of the boron, potentially altering its reactivity profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are greatly affected by their substituents. For instance, the acidity of phenylboronic acids is modulated by the electronic nature of the substituents, as seen in the varying acidity of the (trifluoromethoxy)phenylboronic acids in paper . The difluoro and methoxyethoxy groups in the target compound would be expected to influence its solubility, boiling and melting points, and stability. The presence of the methoxyethoxy group might also impart additional solubility in organic solvents compared to other phenylboronic acids.

作用机制

Target of Action

Boronic acids, including phenylboronic acid derivatives, are widely used as catalysts or intermediates in various organic transformations .

Mode of Action

Boronic acids are known to participate in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this process, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium .

Biochemical Pathways

In the context of sm cross-coupling, the boronic acid’s role can influence the formation of new carbon-carbon bonds, potentially affecting various biochemical pathways .

Result of Action

In the context of sm cross-coupling, the compound’s action could result in the formation of new carbon-carbon bonds .

Action Environment

It’s worth noting that the compound is stored at refrigerated temperatures, suggesting that temperature could be a factor in its stability .

安全和危害

属性

IUPAC Name |

[2,4-difluoro-5-(2-methoxyethoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BF2O4/c1-15-2-3-16-9-4-6(10(13)14)7(11)5-8(9)12/h4-5,13-14H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABIKFFVGTOUYOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)F)OCCOC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BF2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Difluoro-5-(2-methoxyethoxy)phenylboronic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

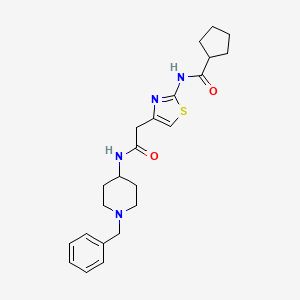

![N-(4-acetylphenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B3019960.png)

![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3019964.png)

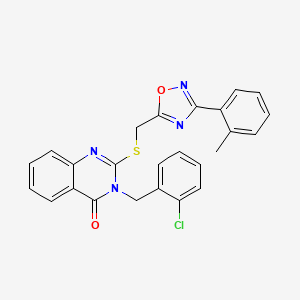

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B3019967.png)